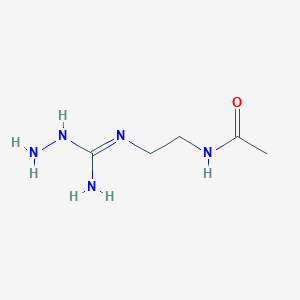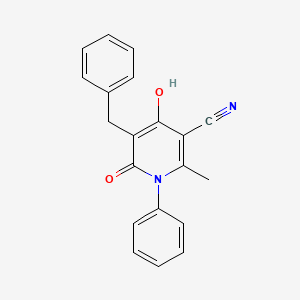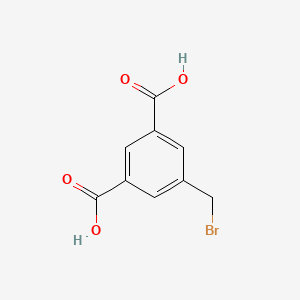
5-(Bromomethyl)isophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)isophthalic acid is an organic compound with the molecular formula C9H7BrO4 It is a derivative of isophthalic acid, where a bromomethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)isophthalic acid typically involves the bromination of isophthalic acid derivatives. One common method is the bromination of methyl isophthalate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)isophthalic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Various substituted isophthalic acid derivatives.
Oxidation: 5-Carboxyisophthalic acid.
Reduction: 5-Methylisophthalic acid.
Scientific Research Applications
5-(Bromomethyl)isophthalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a linker in bioconjugation reactions.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks and polymeric materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)isophthalic acid depends on the specific application. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the bromomethyl group is converted to a carboxylic acid group through the addition of oxygen atoms. In reduction reactions, the bromomethyl group is reduced to a methyl group by the addition of hydrogen atoms.
Comparison with Similar Compounds
Similar Compounds
5-Bromoisophthalic acid: Similar structure but lacks the methyl group.
5-Methylisophthalic acid: Similar structure but lacks the bromine atom.
Isophthalic acid: Parent compound without any substituents.
Uniqueness
5-(Bromomethyl)isophthalic acid is unique due to the presence of both a bromine atom and a methyl group on the benzene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its similar compounds. The bromomethyl group provides a reactive site for further functionalization, while the carboxylic acid groups offer opportunities for coordination with metals and other species.
Properties
Molecular Formula |
C9H7BrO4 |
|---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
5-(bromomethyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H7BrO4/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
InChI Key |
YURYXANPFWEPEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


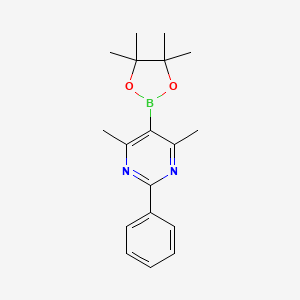
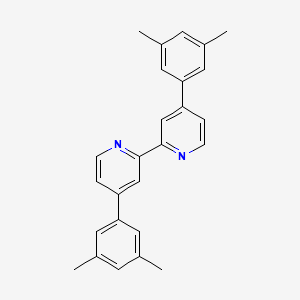
![[4-(4-Fluorophenyl)-4-oxobutyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13365414.png)
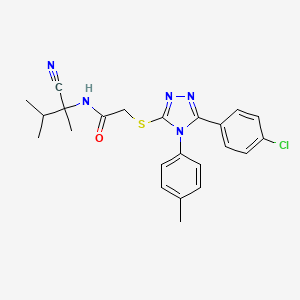
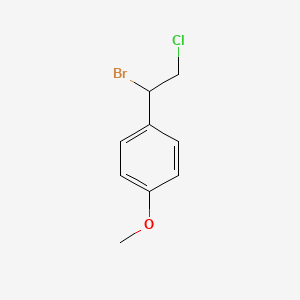
![3-[(Ethylsulfanyl)methyl]-6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365432.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B13365437.png)
![4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B13365440.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-oxo-4-(thiophen-2-yl)butanoate](/img/structure/B13365445.png)
![3-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13365452.png)
![(2E)-3-[3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid](/img/structure/B13365456.png)

